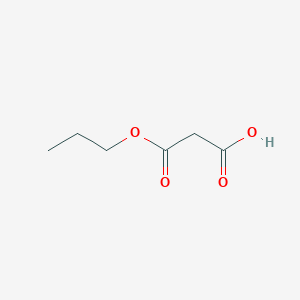
Propanedioic acid monopropyl ester
Cat. No. B8456920
M. Wt: 146.14 g/mol
InChI Key: HDXXKLJVUKAUHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06455730B1
Procedure details


Into a 10-mL volumetric flask was added 0.1271 g (1.00 mmol, 0.100 M) of cyanoacetic acid propyl ester, 9.689 mL of potassium phosphate buffer (50 mM, pH 7.0), and 0.20 mL of a 50 wt % cell suspension (0.10 g wet cell weight, 0.024 g dry cell weight) of Acidovorax facilis 72W (ATCC 55746) cells in 0.35 M potassium phosphate buffer (pH 7.0, previously heat-treated at 50° C. for 1h), and the resulting 10 mL suspension stirred at 25° C. Samples (0.180 mL) were mixed with 0.020 mL of 0.750 M N-methylpropionamide (HPLC external standard solution). The resulting solution was analyzed by HPLC. After 5 h, the conversion of cyanoacetic acid propyl ester was complete, and the yield (determined by HPLC and NMR) of propanedioic acid monopropyl ester was 100%, with no production of cyanoacetic acid or propanedioic acid.


Name
potassium phosphate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Name
potassium phosphate
Quantity
9.689 mL
Type
solvent
Reaction Step One

[Compound]
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
suspension
Quantity
10 mL
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
C([O:4][C:5](=[O:9])[CH2:6][C:7]#N)CC.C[O:11]C(=O)CCC(O)=O.CN[C:21](=[O:24])[CH2:22][CH3:23]>P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[CH2:21]([O:24][C:7](=[O:11])[CH2:6][C:5]([OH:4])=[O:9])[CH2:22][CH3:23] |f:3.4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.1271 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)OC(CC#N)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(CCC(=O)O)=O
|
|
Name
|
potassium phosphate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
potassium phosphate
|
|
Quantity
|
9.689 mL
|
|
Type
|
solvent
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Step Two
[Compound]
|
Name
|
1h
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
suspension
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0.02 mL
|
|
Type
|
reactant
|
|
Smiles
|
CNC(CC)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)OC(CC#N)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at 25° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Into a 10-mL volumetric flask was added
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)OC(CC(=O)O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
